

Spectroscopic Analysis of 2-Amino-3-(2-nitrophenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-3-(2-nitrophenyl)propanoic acid
Cat. No.:	B556754

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Amino-3-(2-nitrophenyl)propanoic acid**, a key building block in various chemical syntheses. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a compilation of predicted and representative spectroscopic data based on its chemical structure and known spectral characteristics of related compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Core Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Amino-3-(2-nitrophenyl)propanoic acid**.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.0	d	1H	Ar-H
~7.5 - 7.7	m	2H	Ar-H
~7.3 - 7.4	t	1H	Ar-H
~4.0 - 4.2	dd	1H	α -CH
~3.2 - 3.4	m	2H	β -CH ₂
~2.5 - 3.5 (broad)	s	3H	-NH ₂ and -COOH

Note: Chemical shifts are referenced to a standard internal solvent signal. The broad signal for the amine and carboxylic acid protons is due to chemical exchange and will vary with solvent and concentration.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~172 - 175	C=O (Carboxylic Acid)
~148 - 150	Ar-C (C-NO ₂)
~133 - 135	Ar-CH
~128 - 130	Ar-CH
~124 - 126	Ar-CH
~123 - 125	Ar-C
~54 - 56	α -CH
~35 - 38	β -CH ₂

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400 - 3000 (broad)	Strong	O-H stretch (Carboxylic Acid)
3100 - 3000	Medium	N-H stretch (Amine)
3100 - 3000	Medium	Aromatic C-H stretch
2960 - 2850	Medium-Weak	Aliphatic C-H stretch
~1710	Strong	C=O stretch (Carboxylic Acid)
1620 - 1580	Medium	N-H bend (Amine)
~1520	Strong	Asymmetric N-O stretch (Nitro group)
~1350	Strong	Symmetric N-O stretch (Nitro group)
1600, 1475	Medium-Weak	Aromatic C=C stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
210.06	100	[M] ⁺ (Molecular Ion)
165.06	~40	[M - COOH] ⁺
164.05	~60	[M - NO ₂] ⁺
136.05	~30	[M - COOH - CH ₂ NH ₂] ⁺

Note: Fragmentation patterns are predicted and may vary based on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are generalized for amino acids and should be adapted for the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

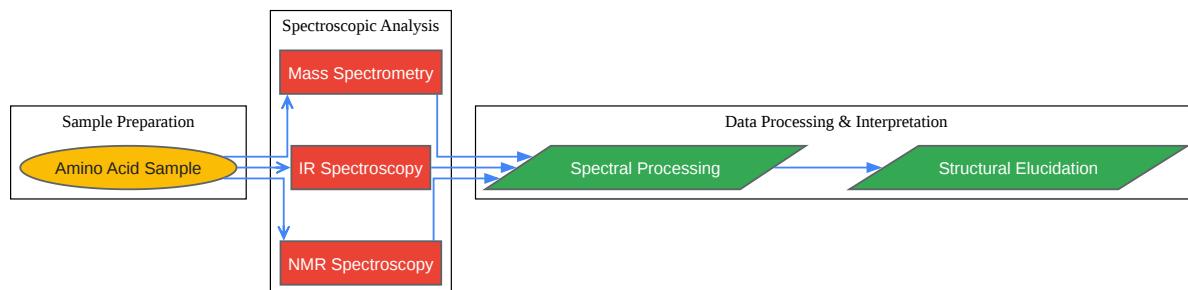
- Sample Preparation:
 - Dissolve 5-10 mg of **2-Amino-3-(2-nitrophenyl)propanoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the compound and the desired information.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Following ¹H NMR, acquire a one-dimensional ¹³C NMR spectrum.
 - A proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
 - Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **2-Amino-3-(2-nitrophenyl)propanoic acid** sample directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .


Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-Amino-3-(2-nitrophenyl)propanoic acid** in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization. The concentration should be in the low $\mu\text{g/mL}$ to ng/mL range.
- Data Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and abundant signal for the molecular ion.
 - Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative.

- To obtain fragmentation data (MS/MS), select the molecular ion ($[M+H]^+$) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an amino acid like **2-Amino-3-(2-nitrophenyl)propanoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-3-(2-nitrophenyl)propanoic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556754#spectroscopic-data-nmr-ir-ms-of-2-amino-3-\(2-nitrophenyl\)propanoic-acid](https://www.benchchem.com/product/b556754#spectroscopic-data-nmr-ir-ms-of-2-amino-3-(2-nitrophenyl)propanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com